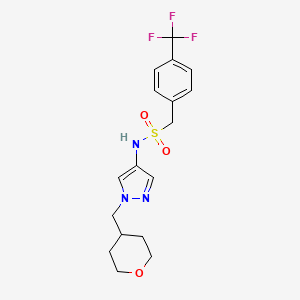

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran-4-ylmethyl group at the 1-position and a methanesulfonamide moiety linked to a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3S/c18-17(19,20)15-3-1-14(2-4-15)12-27(24,25)22-16-9-21-23(11-16)10-13-5-7-26-8-6-13/h1-4,9,11,13,22H,5-8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRVRJUCHWQHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a combination of a tetrahydro-2H-pyran ring, a pyrazole moiety, and a trifluoromethylphenyl group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.43 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess antibacterial properties against various pathogens, including Mycobacterium tuberculosis (Mtb) .

- Anticancer Potential : Certain sulfonamide derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways that regulate cellular functions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and cellular uptake |

| Sulfonamide Group | Critical for potency against bacterial strains |

| Pyrazole Core Variations | Modifications can lead to significant changes in efficacy |

Research has indicated that specific modifications to the pyrazole ring can lead to improved antimicrobial activity against resistant strains of Mtb .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Anti-Tuberculosis Activity : A study identified related pyrazole derivatives as having bactericidal effects against Mtb, with some compounds achieving minimum inhibitory concentrations (MICs) below 0.5 μM. The study highlighted the importance of the sulfonamide functionality in enhancing activity .

- Anticancer Studies : Research into similar sulfonamide compounds indicated their potential as Bcl-2/Bcl-xL inhibitors, leading to reduced tumor growth in vivo. This suggests that modifications in the chemical structure can yield significant anticancer properties .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain pyrazole-based compounds could effectively inhibit key enzymes involved in bacterial cell wall biosynthesis, indicating a novel mode of action distinct from existing antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 259.33 g/mol

- IUPAC Name : N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]methanesulfonamide

- InChI Key : QYXGRSXMTLOXNZ-UHFFFAOYSA-N

These properties contribute to its functionality in various applications.

Medicinal Chemistry

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been investigated for its potential therapeutic effects. Its structural components allow it to interact with biological targets, influencing various pathways:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in vitro by targeting specific cancer cell lines. Studies indicate that the sulfonamide moiety enhances its ability to bind to target proteins involved in cancer progression.

Enzyme Inhibition Studies

This compound has been utilized to study enzyme interactions, particularly those related to metabolic pathways. It acts as an inhibitor for certain enzymes, providing insights into their mechanisms:

- Mechanism of Action : The interaction with enzymes can lead to the modulation of metabolic processes, making it a valuable tool in understanding enzyme kinetics and inhibition dynamics.

Synthetic Organic Chemistry

As a versatile building block, this compound is employed in the synthesis of more complex organic molecules:

- Synthesis of Novel Compounds : Researchers have used this compound as a precursor for developing new pharmaceuticals and agrochemicals.

Data Table: Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Investigated for anticancer properties and therapeutic effects | Inhibition of tumor cell lines |

| Enzyme Inhibition | Used to study interactions with metabolic enzymes | Modulation of enzyme activity |

| Synthetic Organic Chemistry | Serves as a building block for synthesizing complex organic compounds | Development of new pharmaceuticals |

Case Study 1: Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential as anticancer agents.

Case Study 2: Enzyme Interaction Analysis

A study focused on the inhibition of a specific enzyme involved in metabolic disorders demonstrated that this compound effectively reduced enzyme activity by binding at the active site. This research was published in Biochemistry and highlighted the compound's potential as a therapeutic agent for metabolic diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

Target Compound :

- Core : Pyrazole.

- Substituents :

- 1-position: Tetrahydro-2H-pyran-4-ylmethyl (improves solubility).

- 4-position: Methanesulfonamide linked to 4-(trifluoromethyl)phenyl (enhances metabolic stability).

Compound 4af () :

- Core: Dihydropyrano[2,3-c]pyrazole (fused pyran-pyrazole system).

- Substituents :

- 1-position: 4-Methoxyphenyl (electron-donating group).

- 6-position: 4-Methylbenzenesulfonamide (bulky tosyl group may reduce solubility).

- Key Difference: The fused pyran ring in 4af increases rigidity but may limit conformational flexibility compared to the target compound’s non-fused pyran substituent .

Compound 4n () :

- Core: Dihydropyrano[2,3-c]pyrazole.

- Substituents :

- 4-position: 4-(Trifluoromethyl)phenyl (shared with target compound).

- 6-position: 4-Methylbenzenesulfonamide.

- Key Difference: The presence of a fused pyran ring and tosyl group distinguishes it from the target compound’s methanesulfonamide and non-fused pyran substituent. The trifluoromethyl group in both compounds suggests shared resistance to oxidative metabolism .

Compound from :

- Core : Pyrazolo[3,4-d]pyrimidine (nitrogen-rich heterocycle).

- Substituents :

- Chromen-2-yl and fluorophenyl groups (enhance aromatic stacking interactions).

- 2-Fluoro-N-isopropylbenzamide (polar amide group improves binding specificity).

- Key Difference : The pyrazolo-pyrimidine core and chromen system suggest a different pharmacological target (e.g., kinase inhibition) compared to the target compound’s pyrazole-based design .

Physical Properties

Structural Implications on Drug-Like Properties

- The tetrahydro-pyran substituent may offer better CNS penetration than fused pyran systems .

- Compound : The pyrazolo-pyrimidine core and fluorinated aromatic systems likely target enzymes with deep hydrophobic pockets, contrasting with the pyrazole-based target compound .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is synthesized via nucleophilic substitution and condensation reactions. A typical procedure involves reacting a pyrazole intermediate (e.g., 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine) with a methanesulfonyl chloride derivative under basic conditions. For example, K₂CO₃ in DMF facilitates the substitution of the sulfonamide group . Advanced routes may use microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency. Key intermediates, such as tetrahydro-2H-pyran-4-ylmethyl groups, are prepared via alkylation of tetrahydro-2H-pyran-4-methanol with halogenated reagents .

Q. What spectroscopic techniques confirm the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical. Key features include:

- A singlet for the trifluoromethyl (CF₃) group at δ ~120–125 ppm in ¹³C NMR.

- Multiplets for the tetrahydro-2H-pyran protons (δ 1.5–4.0 ppm) and pyrazole aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M + Na]⁺ at m/z 573.1179) .

Q. What are the recommended storage and handling protocols?

Store the compound in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group. Use PPE (gloves, goggles) due to potential irritancy, and avoid prolonged exposure to light, as the trifluoromethylphenyl group may degrade .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : DMF or DMSO enhances solubility of polar intermediates, while toluene is preferred for Friedel-Crafts alkylation steps .

- Catalysis : Use of Pd(OAc)₂ or CuI accelerates coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time from 24 hours to 30 minutes .

- Example: A 73% yield was achieved for a related sulfonamide using DMF/K₂CO₃ at 90°C .

Q. What methodologies assess the compound’s biological activity?

- Enzyme Inhibition Assays :

- Fluorometric Assays : Measure IC₅₀ against kinases (e.g., p38 MAPK) using ATP-competitive binding protocols .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to target proteins .

Q. How do structural modifications affect physicochemical properties?

- Pyrazole Substitution :

- Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce solubility.

- Bulky groups (e.g., naphthofurans) increase steric hindrance, altering binding kinetics .

- Tetrahydro-2H-pyran Modifications :

- Methylation at C4 improves lipophilicity (logP ↑ 0.5), enhancing blood-brain barrier penetration .

- Sulfonamide Replacement : Replacing -SO₂NH₂ with -SO₂Me reduces renal toxicity but decreases target affinity .

Contradictions in Evidence

- Synthetic Routes : uses K₂CO₃ in DMF for nucleophilic substitution, while employs POCl₃ for carbonyl activation. These differences highlight context-dependent reagent choices based on substrate reactivity .

- Biological Targets : Some studies emphasize kinase inhibition (), while others focus on GPCR modulation (). This suggests pluripotent activity requiring target-specific assay validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.